Clibucaine
Overview
Description
Clibucaine is a piperidine derivative possessing local anesthetic properties . It can be used as a local anesthetic agent .
Molecular Structure Analysis
The molecular formula of Clibucaine is C15H20Cl2N2O . It has an average mass of 315.238 Da and a mono-isotopic mass of 314.095276 Da .
Physical And Chemical Properties Analysis
Clibucaine has a density of 1.3±0.1 g/cm3, a boiling point of 466.8±45.0 °C at 760 mmHg, and a flash point of 236.1±28.7 °C . It has a molar refractivity of 84.1±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 251.0±3.0 cm3 .
Mechanism of Action
Target of Action
Clibucaine, a piperidine derivative, is primarily used as a local anesthetic agent . Its primary targets are the voltage-gated sodium channels (VGSCs) present in neurons . These channels play a crucial role in the propagation of action potentials, which are essential for the transmission of signals in the nervous system.
Mode of Action
Clibucaine acts by blocking the VGSCs, thereby inhibiting the propagation of action potentials . This blockage prevents the transmission of pain signals to the brain, resulting in a numbing effect in the area where the drug is applied. The blockage of these channels is reversible, which means the normal function of the neurons is restored once the drug is metabolized and removed from the system .
Biochemical Pathways
It is known that the drug’s primary mechanism involves the blockade of vgscs . This action disrupts the normal flow of sodium ions into the neurons, which is necessary for the initiation and propagation of action potentials. The downstream effects of this disruption include a decrease in neuronal excitability and a consequent reduction in pain sensation.
Result of Action
The primary result of Clibucaine’s action is the induction of local anesthesia . By blocking VGSCs, Clibucaine inhibits the transmission of pain signals, leading to a loss of sensation in the treated area. This effect is temporary and reversible, with normal sensation returning once the drug is metabolized and eliminated from the body.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDYCOSWVJRUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864581 | |
Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clibucaine | |
CAS RN |
15302-10-0 | |
Record name | Clibucaine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLIBUCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB2ZOX88RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.